Ligand-Binding Affinity Comparison: Adenine vs. 2,6-Diaminopurine vs. 2-Aminopurine with the Bacillus subtilis pbuE Riboswitch Aptamer
In a fluorescence-based equilibrium binding assay using the Bacillus subtilis pbuE riboswitch aptamer domain, adenine exhibited a dissociation constant (KD) of approximately 250 nM to 3 μM across the temperature range of 15–35°C. The fluorescent analog 2-aminopurine (2AP) demonstrated KD values statistically indistinguishable from adenine under identical conditions. In contrast, 2,6-diaminopurine (DAP) bound with substantially higher equilibrium affinity [1].
| Evidence Dimension | Equilibrium dissociation constant (KD) for riboswitch aptamer binding |
|---|---|
| Target Compound Data | 250 nM – 3 μM (temperature range 15–35°C) |
| Comparator Or Baseline | 2,6-Diaminopurine (DAP): significantly higher affinity (quantitative KD not fully resolvable due to enhanced binding); 2-Aminopurine (2AP): 250 nM – 3 μM (same range as adenine) |
| Quantified Difference | DAP binds with substantially higher affinity than adenine; adenine and 2AP are nearly equal in equilibrium affinity |
| Conditions | Fluorescence-based assay; Bacillus subtilis pbuE riboswitch aptamer domain; temperature range 15–35°C |
Why This Matters
Procurement of adenine versus DAP determines whether a riboswitch-based biosensor operates in a thermodynamically saturated or partially bound regime, directly impacting sensor dynamic range and detection threshold.
- [1] Gilbert SD, Stoddard CD, Wise SJ, Batey RT. The Kinetics of Ligand Binding by an Adenine-Sensing Riboswitch. Biochemistry. 2005;44(42):13404-13414. View Source
